Methyl 5-methoxybenzofuran-4-carboxylate

Catalog No.
S15813209
CAS No.
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-methoxybenzofuran-4-carboxylate

Product Name

Methyl 5-methoxybenzofuran-4-carboxylate

IUPAC Name

methyl 5-methoxy-1-benzofuran-4-carboxylate

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-13-9-4-3-8-7(5-6-15-8)10(9)11(12)14-2/h3-6H,1-2H3

InChI Key

IUQBWLMLHSEXMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC=C2)C(=O)OC

Methyl 5-methoxybenzofuran-4-carboxylate is an organic compound belonging to the benzofuran family, characterized by a methoxy group and a carboxylate functional group. Its molecular formula is C11H10O4C_{11}H_{10}O_{4}, and it features a benzofuran ring system, which consists of a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of esters and aromatic compounds, including:

  • Ester Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 5-methoxybenzofuran-4-carboxylic acid.
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, leading to various substituted derivatives, particularly at the 6-position of the benzofuran ring.

These reactions enable the modification of the compound for further studies and applications.

Research indicates that compounds related to methyl 5-methoxybenzofuran-4-carboxylate exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.
  • Antioxidant Activity: The presence of the methoxy group enhances antioxidant properties, which may help in reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to inhibit inflammatory pathways.

These activities suggest that methyl 5-methoxybenzofuran-4-carboxylate may serve as a lead compound for developing new therapeutic agents.

The synthesis of methyl 5-methoxybenzofuran-4-carboxylate can be achieved through several methods:

  • Starting from Benzofuran Derivatives:
    • A common approach involves the reaction of 5-methoxybenzofuran with chloroacetic acid or its derivatives under basic conditions to form the corresponding carboxylate ester.
  • Using Electrophilic Aromatic Substitution:
    • Another method includes the electrophilic substitution of methoxybenzofuran derivatives, followed by esterification with methyl alcohol.
  • Multistep Synthesis:
    • More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve higher yields and purity .

Methyl 5-methoxybenzofuran-4-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds with anticancer and anti-inflammatory properties.
  • Material Science: Potential use in developing organic light-emitting diodes (OLEDs) due to its unique electronic properties.
  • Pharmaceutical Development: Investigation as a lead compound for drug development targeting specific biological pathways.

Methyl 5-methoxybenzofuran-4-carboxylate shares structural similarities with several other compounds in the benzofuran class. Notable similar compounds include:

Compound NameSimilarity IndexKey Features
Methyl 6-methoxybenzofuran-2-carboxylate0.96Different methoxy position; potential bioactivity
Ethyl benzofuran-2-carboxylate0.95Ethyl instead of methyl; altered solubility properties
5-Hydroxybenzofuran-2-carboxylic acid0.89Hydroxyl group addition; enhanced polarity
3-Methylbenzofuran-2-carboxylic acid0.96Methyl substitution affecting biological activity
5-Bromobenzofuran-2-carboxylic acid0.85Bromine substitution; altered reactivity

These compounds are unique due to variations in substituents on the benzofuran ring, which can significantly influence their biological activity and chemical properties. The exploration of these analogs can lead to the discovery of compounds with enhanced efficacy or reduced toxicity profiles.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

206.05790880 g/mol

Monoisotopic Mass

206.05790880 g/mol

Heavy Atom Count

15

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